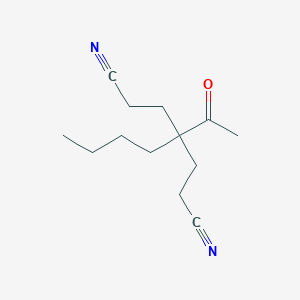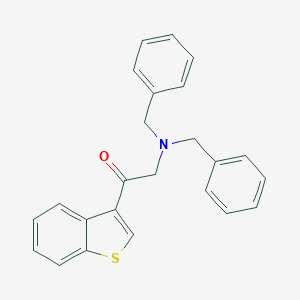![molecular formula C9H10N6O2S3 B274530 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274530.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting bacterial and fungal enzymes involved in cell wall synthesis. In addition, it is thought to induce cancer cell death by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, it is believed to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal strains, induce apoptosis in cancer cells, and reduce inflammation in animal models. Furthermore, it has been shown to have low toxicity levels, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its low toxicity levels. This makes it a safer alternative to other compounds that may have harmful side effects. In addition, its antimicrobial, anticancer, and anti-inflammatory properties make it a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its limited solubility in water, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential as an agricultural pesticide. Studies have shown that it has insecticidal properties and can be effective against various pests. Another area of research is its potential as a drug delivery system. Its low toxicity levels and ability to penetrate cell membranes make it a promising candidate for delivering drugs to specific cells or tissues. Furthermore, more studies are needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
Synthesis Methods
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-4,6-dimercapto-5-methyl-1,3,4-thiadiazole with 2-chloro-N-(6-oxo-4,5,6,7-tetrahydro-1H-pyrimidin-2-yl)acetamide. The reaction takes place in the presence of a base such as triethylamine and a solvent like dimethylformamide. The resulting product is purified using column chromatography.
Scientific Research Applications
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in medicine. It has been shown to possess antimicrobial properties and has been tested against various bacterial and fungal strains. In addition, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been evaluated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
properties
Molecular Formula |
C9H10N6O2S3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N6O2S3/c1-18-9-15-14-8(20-9)13-6(17)3-19-7-11-4(10)2-5(16)12-7/h2H,3H2,1H3,(H,13,14,17)(H3,10,11,12,16) |
InChI Key |
HBARXXZHEUTGSQ-UHFFFAOYSA-N |
Isomeric SMILES |
CSC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2)N |
SMILES |
CSC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
![4-(4-cyclopropyl-5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B274476.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274479.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274482.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274485.png)
![2-[(4-methylphenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B274497.png)